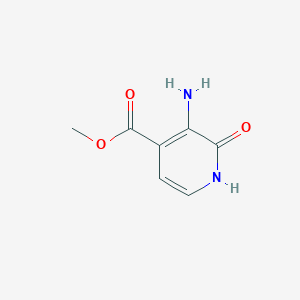

Methyl 3-amino-2-hydroxypyridine-4-carboxylate

Description

Key Structural Features

- Pyridine Core : A six-membered aromatic ring with alternating double bonds.

- Functional Groups :

- Amino Group (NH₂) : At position 3, contributing to hydrogen bonding and tautomerism.

- Hydroxyl/Oxo Group (OH/O) : At position 2, participating in resonance stabilization.

- Methyl Ester (COOCH₃) : At position 4, influencing solubility and reactivity.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides critical insights into the compound’s electronic environment and substituent positions. While direct data for this compound is limited, analogs and synthetic intermediates reveal characteristic peaks:

¹³C NMR data for related compounds highlight carbonyl carbons (e.g., C=O at ~168–172 ppm) and aromatic carbons (e.g., C-2 at ~150–160 ppm).

Infrared (IR) Spectroscopy

Key absorption bands include:

- C=O Stretch : ~1695 cm⁻¹ (ester and carbonyl groups).

- N–H Stretch : ~3300 cm⁻¹ (amino group).

- C=N/C–O Stretch : ~1600–1500 cm⁻¹ (aromatic ring and ester).

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific UV-Vis data for this compound are unavailable, pyridine derivatives typically exhibit absorption maxima in the 250–300 nm range due to π→π* transitions in the aromatic system. Substituents like amino and hydroxyl groups may induce bathochromic shifts.

Crystallographic Data and Hydrogen Bonding Networks

Crystal Structure and Space Group

The compound’s crystalline structure resembles zwitterionic pyridine derivatives, with potential hydrogen bonding between the amino, hydroxyl, and ester groups. For analogous 3-hydroxypyridine derivatives, crystallographic studies reveal:

- Zwitterionic State : Proton transfer between the hydroxyl and amino groups, forming a lactam-lactim equilibrium.

- Hydrogen Bonding :

| Parameter | Value | Source |

|---|---|---|

| Space Group | C2 (inferred from analogs) | |

| Unit Cell Parameters | a = ~111 Å, b = ~130 Å, β = ~122° |

Intermolecular Interactions

Hydrogen bonding networks stabilize the crystal lattice:

- NH···O Bonds : Between amino NH₂ and ester carbonyl oxygen.

- OH···O Bonds : Between hydroxyl O–H and ester oxygen.

- π–π Stacking : Weak interactions between aromatic rings (~3.8 Å centroid separation).

Tautomeric Behavior and Resonance Stabilization

Tautomeric Equilibrium

The compound exists in equilibrium between two tautomeric forms:

- Amino-Hydroxy Form : NH₂–OH pyridine.

- Imino-Keto Form : NH–O keto-enol tautomer.

Factors Influencing Tautomerism :

Resonance Stabilization

The keto form is stabilized by resonance delocalization:

- Carbonyl Conjugation : Electrons from the C=O group delocalize into the pyridine ring.

- Aromatic Aromaticity : The pyridine ring maintains conjugation, enhancing stability.

| Tautomer | Stability Factors | Source |

|---|---|---|

| Amino-Hydroxy | Dominant in polar solvents (e.g., water) | |

| Imino-Keto | Favored in nonpolar solvents or gas phase |

Summary of Key Findings

- Structural Complexity : The compound’s zwitterionic nature and tautomeric flexibility enable diverse intermolecular interactions.

- Spectroscopic Signatures : Distinct NMR and IR peaks correlate with functional groups, aiding identity confirmation.

- Crystalline Behavior : Hydrogen bonding and π–π stacking govern lattice stability, as seen in analogous pyridine derivatives.

- Tautomerism : Solvent polarity and substituent effects dictate the equilibrium between amino-hydroxy and imino-keto forms.

Properties

IUPAC Name |

methyl 3-amino-2-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-12-7(11)4-2-3-9-6(10)5(4)8/h2-3H,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAOKDSJUWXJCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-hydroxypyridine-4-carboxylate typically involves the reaction of 3-amino-2-hydroxypyridine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: It can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 3-amino-2-hydroxypyridine-4-carboxylate has been investigated for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, modifications to the hydroxypyridine structure can enhance the compound's efficacy against resistant strains of bacteria, making it a candidate for developing new antibiotics.

Antiviral Properties

Research indicates that certain derivatives of this compound have potential as antiviral agents. In particular, compounds based on this structure have been explored for their ability to inhibit viral replication, especially in the context of HIV and other retroviruses. The mechanism often involves interference with viral enzymes or host cell interactions.

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of various bioactive compounds. Its functional groups allow for diverse chemical modifications, facilitating the development of new pharmaceuticals.

Case Study 1: Synthesis of Nevirapine

Nevirapine is an antiretroviral medication used to prevent and treat HIV infection. The synthesis route involves using this compound as an intermediate. The process includes several steps such as chlorination and subsequent reactions that yield the final product, demonstrating the compound's utility in pharmaceutical synthesis .

Case Study 2: Antimicrobial Derivatives

A study focused on modifying this compound to enhance its antimicrobial properties. Researchers synthesized several derivatives and tested their efficacy against common pathogens. Results indicated that certain modifications significantly increased antibacterial activity, suggesting potential for further development into therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

2-Chloro-6-methylpyrimidine-4-carboxylic Acid (CAS 89581-58-8)

- Structure : Pyrimidine ring with chloro (-Cl), methyl (-CH₃), and carboxylic acid (-COOH) groups .

- Key Differences: Ring System: Pyrimidine (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen). Functional Groups: Chloro and carboxylic acid substituents vs. amino, hydroxyl, and ester groups. Reactivity: The chloro group enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas the hydroxyl and amino groups in the target compound may promote hydrogen bonding or redox activity.

- Applications : Likely used in agrochemicals (herbicides, insecticides) due to halogenated pyrimidines’ stability and bioactivity .

Methyl 3-Amino-4-(2-Methoxyphenyl)-6-Phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 313365-10-5)

- Structure: Thienopyridine fused ring system with phenyl, methoxyphenyl, amino, and ester groups .

- Key Differences: Ring System: Thienopyridine (fused thiophene-pyridine) vs. simple pyridine. The sulfur atom in thienopyridine enhances π-conjugation and electronic properties. Substituents: Bulky aryl groups (phenyl, methoxyphenyl) and lack of hydroxyl group.

- Applications: Potential use in optoelectronics or as a kinase inhibitor scaffold in drug discovery .

Comparative Data Table

Stability and Reactivity Insights

- This compound: The hydroxyl group may render it susceptible to oxidation, while the ester group could hydrolyze under acidic/basic conditions.

- 2-Chloro-6-methylpyrimidine-4-carboxylic Acid : Chlorine enhances stability against metabolic degradation, making it suitable for environmental applications .

- Thienopyridine Derivative: The fused thiophene ring improves thermal and photochemical stability, critical for materials science .

Biological Activity

Methyl 3-amino-2-hydroxypyridine-4-carboxylate (MAHPC) is a pyridine derivative that has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

MAHPC is characterized by its pyridine ring, which is substituted at various positions with functional groups that enhance its biological activity. The presence of the amino and hydroxyl groups is crucial for its interaction with biological targets. The molecular formula for MAHPC is C_8H_10N_2O_3, and its structure can be represented as follows:

Biological Activities

MAHPC exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have demonstrated that MAHPC possesses significant antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. Its effectiveness is attributed to the ability of the pyridine ring to interact with microbial cell membranes and inhibit essential cellular processes .

- Antitumor Activity : Research indicates that MAHPC and its derivatives have cytotoxic effects on cancer cell lines. The compound's mechanism of action involves inducing apoptosis in tumor cells, making it a potential candidate for cancer therapy .

- Anti-inflammatory Effects : MAHPC has been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity may be beneficial in treating conditions such as arthritis and other inflammatory disorders .

Structure-Activity Relationships (SAR)

The biological activity of MAHPC is closely linked to its chemical structure. Key findings regarding SAR include:

- Substituents Impacting Activity : Variations in substituents on the pyridine ring significantly influence the compound's potency. For instance, introducing electron-donating groups enhances antimicrobial activity, while electron-withdrawing groups may reduce it .

- Hydroxyl Group Role : The hydroxyl group at position 2 is essential for maintaining the compound's solubility and bioavailability, which are critical for its therapeutic efficacy .

Case Studies

- Antimicrobial Efficacy : A study evaluating MAHPC against Staphylococcus aureus and Escherichia coli showed that it inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Cytotoxicity in Cancer Models : In vitro studies demonstrated that MAHPC induced cell death in various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent cytotoxicity, warranting further investigation into its mechanisms .

- Anti-inflammatory Mechanisms : Clinical trials assessing the anti-inflammatory effects of MAHPC in animal models of arthritis revealed a significant reduction in inflammatory markers, suggesting potential use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Methyl 3-amino-2-hydroxypyridine-4-carboxylate with high purity?

- Methodology : Use multi-step condensation reactions with protective group strategies. For example, protect the amino group (e.g., Boc protection) to avoid undesired side reactions during esterification or hydroxylation. Optimize reaction conditions (solvent, temperature, catalyst) based on analogous pyridine derivatives, such as Biginelli reactions for heterocyclic systems . Post-synthesis, employ column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) for purification. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry.

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT for functional group identification), infrared (IR) spectroscopy (to confirm hydroxyl and carboxylate groups), and high-resolution mass spectrometry (HRMS) for molecular ion verification. For advanced validation, use X-ray crystallography if single crystals are obtainable (see Advanced Questions). Cross-reference spectral data with structurally similar compounds, such as methyl-substituted pyridinecarboxylates, to resolve ambiguities .

Q. How can researchers mitigate common side reactions during synthesis (e.g., oxidation of hydroxyl groups)?

- Methodology : Use inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group. Employ mild reducing agents (e.g., NaBH₄) in aqueous or alcoholic solvents to stabilize reactive intermediates. Monitor reaction progress via thin-layer chromatography (TLC) to detect side products early. For persistent issues, consider orthogonal protecting groups (e.g., silyl ethers for hydroxyl protection) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure and hydrogen-bonding network of this compound?

- Methodology : Grow single crystals via slow evaporation in solvents like DMSO/water or methanol/chloroform. Collect diffraction data using a synchrotron or high-resolution diffractometer. Refine the structure using SHELXL for small-molecule crystallography, focusing on hydrogen-bond parameters (e.g., D–H∙∙∙A distances and angles). Analyze packing motifs with software like Mercury or OLEX2, referencing graph-set analysis for hydrogen-bond patterns .

Q. What experimental strategies are effective in studying structure-activity relationships (SAR) for bioactivity screening?

- Methodology : Synthesize analogs with modifications at the amino, hydroxyl, or carboxylate positions. Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or receptors). Validate predictions via in vitro assays (e.g., enzyme inhibition or cellular uptake studies). Cross-correlate activity data with electronic effects (Hammett constants) and steric parameters (molecular volume calculations) .

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR vs. X-ray results)?

- Methodology : Re-examine sample purity (HPLC, melting point analysis). For NMR discrepancies, consider dynamic effects (e.g., tautomerism) using variable-temperature NMR or deuterated solvents. If X-ray data conflicts with solution-phase structures, perform density functional theory (DFT) calculations (e.g., Gaussian or ORCA) to compare gas-phase and solid-state conformers. Validate with additional techniques like Raman spectroscopy or neutron diffraction (if accessible) .

Q. What role do hydrogen-bonding interactions play in the compound’s stability and solubility?

- Methodology : Conduct solubility studies in polar vs. nonpolar solvents. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions in the crystal lattice. Compare with pyridine derivatives lacking hydroxyl/amino groups to isolate hydrogen-bonding contributions. Experimentally, measure thermal stability via differential scanning calorimetry (DSC) and correlate with hydrogen-bond strength .

Methodological Notes

- Synthesis : Prioritize regioselective reactions to avoid isomers; for example, use directed ortho-metalation for functionalization at specific pyridine positions .

- Crystallography : If twinning occurs, employ SHELXD for structure solution and refine with TWIN laws in SHELXL .

- Data Interpretation : Use Cambridge Structural Database (CSD) queries to benchmark hydrogen-bond geometries against similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.